molecular formula C8H14O2 B039430 2-(2-methylcyclopentyl)acetic Acid CAS No. 116530-98-4

2-(2-methylcyclopentyl)acetic Acid

Cat. No. B039430
M. Wt: 142.2 g/mol
InChI Key: LTGYZEGVCXVRLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition highlights the methods used in constructing complex structures related to 2-(2-methylcyclopentyl)acetic acid. Such processes involve key steps like the de Mayo reaction, which combines photocycloaddition and fragmentation reactions to build cyclic compounds (Petz et al., 2019).

Molecular Structure Analysis

The study of molecular inclusion in functionalized macrocycles reveals insights into the molecular structure interactions, such as hydrogen bonding and orientation of functional groups within complex organic frameworks. This understanding is crucial for the design of molecules with specific functions and properties (Rizzoli et al., 1982).

Chemical Reactions and Properties

The versatility of 2-(2-methylcyclopentyl)acetic acid derivatives in chemical reactions is demonstrated by their application in the synthesis of various heterocyclic systems. These reactions are facilitated by functional groups that allow for multiple reaction pathways, leading to a wide range of heterocyclic compounds (Kralj et al., 1997).

Physical Properties Analysis

Investigations into the spectroscopic characterization of related compounds provide insights into their physical properties, including molecular geometry and vibrational frequencies. Such studies are essential for understanding the behavior of these compounds under various conditions and their potential applications (Hiremath et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(2-methylcyclopentyl)acetic acid and its derivatives can be explored through studies of their reactivity in various chemical reactions. For instance, the acetic acid-catalyzed cyclization reactions offer insights into the reactivity patterns and mechanisms of action of these compounds, highlighting their potential in synthetic chemistry (Xue et al., 2023).

Scientific Research Applications

Overview of Acetic Acid and Related Compounds in Research

Acetic acid and its derivatives have a wide range of applications in scientific research, touching upon areas such as environmental science, biochemistry, and industrial processes. While the direct applications of 2-(2-methylcyclopentyl)acetic acid are not explicitly detailed in the available literature, insights can be drawn from studies on related acetic acid compounds to understand their potential uses and significance in research.

Acetic Acid in Environmental and Toxicological Studies

Studies on acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, highlight the environmental and toxicological significance of these compounds. For instance, research on 2,4-D herbicide toxicity provides critical insights into the eco-toxicological effects of acetic acid derivatives on aquatic systems, plants, and human health. Such studies are pivotal in understanding the environmental fate, behavior, and potential impacts of these chemicals on non-target organisms and ecosystems (Islam et al., 2017).

Applications in Microbial and Fermentation Processes

Research into acetic acid bacteria (AAB) and their role in vinegar and fermented beverages showcases the importance of acetic acid derivatives in biotechnological applications. AAB are known for their ability to oxidize ethanol into acetic acid, a key process in the production of vinegar. This illustrates the broader applications of acetic acid derivatives in food science, fermentation technology, and the production of fermented beverages. Such studies underscore the potential for exploiting these compounds in the development of new products and processes (Lynch et al., 2019).

Role in Industrial Applications

The review on microbial production of volatile fatty acids, including acetic acid, emphasizes the importance of these compounds as building blocks for synthesizing commercially significant chemicals. The renewability, degradability, and sustainability of microbially produced acetic acid and its derivatives make them promising alternatives to petroleum-based chemicals. This aspect is crucial for the development of bio-based platform chemicals and highlights the industrial significance of acetic acid derivatives in creating environmentally friendly solutions (Bhatia & Yang, 2017).

properties

IUPAC Name

2-(2-methylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYZEGVCXVRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402265
Record name 2-(2-methylcyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylcyclopentyl)acetic Acid

CAS RN

116530-98-4
Record name 2-(2-methylcyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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